N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-8-17(23)22(13-14-9-5-6-12-20-14)19-21-18-15(24-4-2)10-7-11-16(18)25-19/h5-7,9-12H,3-4,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQFNRKYSSLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 4-ethoxyaniline, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and an oxidizing agent.
Attachment of the Pyridine Ring: The benzothiazole intermediate is then reacted with 2-chloromethylpyridine under basic conditions to form the N-(pyridin-2-ylmethyl) derivative.
Formation of the Butyramide Moiety: Finally, the compound is reacted with butyric anhydride or butyric acid chloride in the presence of a base to form the butyramide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium ethoxide, ethanol, heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation.
Material Science: In organic semiconductors, the compound’s electronic properties allow it to facilitate charge transport and improve the efficiency of devices like LEDs.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following analysis compares N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide with three classes of analogous compounds, focusing on structural features, synthesis, and inferred biological implications.
Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides
Example Compound: Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives .
- Structural Differences: The target compound replaces the 4-methyl group on the thiazole ring with a 4-ethoxybenzo[d]thiazole system, increasing aromaticity and steric bulk.
- Synthesis :
- Biological Implications :
N-(4-Biphenyl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide
- Structural Differences :
- The biphenyl substituent in [15] introduces significant steric hindrance compared to the ethoxybenzo[d]thiazole group in the target compound.
- The glyciamide linker (two carbons) in [15] contrasts with the butyramide chain (four carbons), affecting conformational flexibility and solubility.
- Synthesis :
- Biological Implications :
General Thiazole-Based Amides
Example Compound: N-substituted 2-(pyridinyl)thiazole carboxamides .
- Synthesis :
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that combines a benzo[d]thiazole moiety with a pyridine group, which may interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is C₁₈H₁₈N₂O₂S. The compound's structure includes:
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridine group : Often involved in interactions with biological receptors.
- Butyramide functional group : Enhances solubility and bioactivity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing the benzo[d]thiazole structure have been associated with antibacterial and antifungal properties. Research has shown that derivatives of benzo[d]thiazole can inhibit the growth of various pathogens.
- Anticancer Potential : The structural components of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide suggest potential cytotoxic effects against cancer cells. Compounds with similar structures have demonstrated selective inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Several studies have reported that thiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various thiazole derivatives, it was found that compounds similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating effective inhibition at concentrations as low as 50 μg/mL.
Case Study 2: Anticancer Activity
A series of experiments assessed the cytotoxicity of thiazole-based compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, with IC50 values ranging from 5 to 20 μM, suggesting a promising avenue for further development as anticancer agents.
The mechanisms underlying the biological activities of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide are not yet fully elucidated but may involve:
- Interaction with Enzymes : The presence of the thiazole and pyridine rings allows for potential interaction with various enzymes involved in cellular processes.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer progression, although specific pathways remain to be identified.
Q & A
Q. What are the recommended methodologies for synthesizing N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide?
Synthesis typically involves multi-step coupling reactions. For example, substituted 2-amino benzothiazoles are coupled with activated butyramide intermediates under reflux conditions using coupling agents like EDC/HOBt. Subsequent alkylation of the pyridinylmethyl group is performed with reagents such as 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity. Reaction progress is monitored by TLC and confirmed via NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm substitution patterns and proton environments (e.g., ethoxy group at δ ~1.4 ppm for CH₃, δ ~4.4 ppm for OCH₂) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 403.5) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is soluble in DMSO, ethanol, and acetone but poorly soluble in aqueous buffers. Stability studies show degradation <5% over 48 hours in PBS (pH 7.4) at 4°C, but significant hydrolysis occurs at pH <3 or >10. Pre-formulation with cyclodextrin derivatives improves aqueous stability for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Standardize protocols:
- Use isogenic cell lines to control for genetic background .
- Validate target engagement via thermal shift assays or cellular thermal shift assays (CETSA) .
- Cross-reference IC₅₀ values with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?
Perform structure-activity relationship (SAR) studies :
- Modify the ethoxy group (e.g., replace with halogens or methyl) to assess steric/electronic effects .
- Introduce substituents on the pyridinylmethyl group (e.g., fluorine at C-6) to enhance hydrophobic interactions .
- Use molecular dynamics simulations to predict binding poses and identify critical residues (e.g., docking with AutoDock Vina, validated by X-ray crystallography) .
Q. How can crystallography aid in understanding the compound’s binding mode?
Co-crystallize the compound with its target protein (e.g., kinase or protease) and solve the structure using SHELX programs. Key steps:
- Data collection : High-resolution (<2.0 Å) X-ray diffraction at synchrotron facilities.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond optimization .
- Validation : MolProbity for Ramachandran outliers and clash scores .
Q. What experimental designs address low bioavailability in preclinical models?
- Pharmacokinetic optimization : Administer via nanoemulsions or liposomal encapsulation to enhance oral absorption .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxy group demethylation) .
- Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) on the butyramide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
